1,1,3,3-Tetrachloro-1-fluoropropane

Catalog No.
S756526
CAS No.
175897-94-6
M.F
C3H3Cl4F
M. Wt
199.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetrachloro-1-fluoropropane

CAS Number

175897-94-6

Product Name

1,1,3,3-Tetrachloro-1-fluoropropane

IUPAC Name

1,1,3,3-tetrachloro-1-fluoropropane

Molecular Formula

C3H3Cl4F

Molecular Weight

199.9 g/mol

InChI

InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2

InChI Key

IAHLQJBJZKIZIQ-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)C(F)(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)C(F)(Cl)Cl

1,1,3,3-Tetrachloro-1-fluoropropane, also known by its chemical formula C3H3Cl4FC_3H_3Cl_4F, is a chlorofluorocarbon compound. It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is often referred to by its commercial name, HCFC-241fa. It has significant industrial relevance, particularly in the production of other fluorinated compounds and as a solvent in various applications.

1,1,3,3-Tetrachloro-1-fluoropropane does not have a known biological function and is not expected to participate in any specific mechanisms within living organisms. Its primary application lies in its potential use as a solvent or reactant in research settings.

As with most halogenated organic compounds, 1,1,3,3-Tetrachloro-1-fluoropropane should be handled with caution due to potential health risks. Specific data on its toxicity is limited, but similar compounds can be irritants to the skin, eyes, and respiratory system []. Additionally, the chlorine atoms raise concerns about potential environmental impact if the compound is not disposed of properly.

, primarily involving electrophilic fluorination. This process is crucial for synthesizing various organofluorine compounds. The compound can react with hydrogen fluoride to form azeotropic mixtures, which are relevant in industrial applications . Additionally, it can serve as a reactant in the preparation of other hydrofluorocarbons such as HFC-245fa and HCFO-1233zd .

Synthesis of 1,1,3,3-tetrachloro-1-fluoropropane can be achieved through various methods:

  • Electrophilic Fluorination: This method involves the reaction of chlorinated hydrocarbons with fluorinating agents such as hydrogen fluoride.
  • Azeotropic Distillation: The compound can be produced through azeotropic distillation processes involving mixtures of chlorinated solvents .

These methods allow for the efficient production of 1,1,3,3-tetrachloro-1-fluoropropane while minimizing by-products.

1,1,3,3-Tetrachloro-1-fluoropropane has several applications:

  • Intermediate in Synthesis: It is used as an intermediate in the production of hydrofluorocarbons.
  • Solvent: The compound serves as a solvent in organic synthesis and various industrial processes.
  • Refrigerant: Due to its thermodynamic properties, it has been utilized as a refrigerant in specific applications .

Interaction studies involving 1,1,3,3-tetrachloro-1-fluoropropane focus on its reactivity with other chemicals and its behavior in mixtures. For example:

  • With Hydrogen Fluoride: The formation of azeotropic mixtures indicates significant interactions that affect boiling points and vapor pressures .
  • Environmental Interactions: Studies on how this compound interacts with atmospheric components are essential for understanding its environmental impact.

Several compounds share structural similarities with 1,1,3,3-tetrachloro-1-fluoropropane. Here are some notable examples:

Compound NameChemical FormulaNotable Features
1,1-Dichloro-2-fluoroethaneC2H2Cl2FC_2H_2Cl_2FUsed as a refrigerant; lower chlorine content.
1,2-DichloropropaneC3H6Cl2C_3H_6Cl_2Common solvent; less fluorinated than HCFC-241fa.
2-Chloro-2-fluoropropaneC3H5ClFC_3H_5ClFInvolves fewer chlorine atoms; different reactivity.
1-Chloro-2-fluoroethaneC2H4ClFC_2H_4ClFUsed in similar applications but less stable.

Uniqueness: 1,1,3,3-Tetrachloro-1-fluoropropane stands out due to its high chlorine content and specific applications in synthesizing other fluorinated compounds. Its azeotropic behavior with hydrogen fluoride further distinguishes it from similar compounds.

XLogP3

3.5

Wikipedia

1,1,3,3-tetrachloro-1-fluoropropane

Dates

Modify: 2023-08-15

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